molecular formula C18H17N3O2S B6424354 N-({[2,4'-bipyridine]-4-yl}methyl)-1-phenylmethanesulfonamide CAS No. 2034306-26-6

N-({[2,4'-bipyridine]-4-yl}methyl)-1-phenylmethanesulfonamide

Cat. No.: B6424354
CAS No.: 2034306-26-6
M. Wt: 339.4 g/mol
InChI Key: CXAYTFVBUWVEGP-UHFFFAOYSA-N
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Description

N-({[2,4’-bipyridine]-4-yl}methyl)-1-phenylmethanesulfonamide is a complex organic compound that features a bipyridine moiety linked to a phenylmethanesulfonamide group. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The bipyridine unit is known for its strong coordination properties with metal ions, making it a valuable ligand in coordination chemistry.

Mechanism of Action

Target of Action

The compound “N-({[2,4’-bipyridine]-4-yl}methyl)-1-phenylmethanesulfonamide” is a derivative of bipyridine . Bipyridine derivatives, such as milrinone, are known to primarily target phosphodiesterase (PDE) enzymes . These enzymes play a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in many biological processes .

Mode of Action

As a bipyridine derivative, this compound may interact with its targets, such as PDE enzymes, by inhibiting their activity . This inhibition results in increased levels of cAMP within the cell . Elevated cAMP levels can lead to a variety of cellular responses, including increased heart contractility and peripheral vasodilation, which are observed in the case of milrinone .

Biochemical Pathways

The primary biochemical pathway affected by this compound is likely the cAMP signaling pathway . By inhibiting PDE enzymes, the compound prevents the breakdown of cAMP, leading to its accumulation within the cell . This can enhance the response of the cell to certain hormones, such as adrenaline, and can affect various downstream effects such as heart rate and blood pressure .

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific cell type and the intracellular concentration of cAMP. In general, increased cAMP levels can lead to a variety of responses, including changes in gene expression, cell proliferation, and cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,4’-bipyridine]-4-yl}methyl)-1-phenylmethanesulfonamide typically involves the coupling of a bipyridine derivative with a phenylmethanesulfonamide precursor. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated bipyridine with a boronic acid derivative of phenylmethanesulfonamide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-({[2,4’-bipyridine]-4-yl}methyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts.

    Reduction: Reduction reactions can convert the bipyridine unit to its reduced form.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Bipyridinium salts.

    Reduction: Reduced bipyridine derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N-({[2,4’-bipyridine]-4-yl}methyl)-1-phenylmethanesulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine derivative used extensively as a ligand in coordination chemistry.

    4,4’-Bipyridine: Another bipyridine isomer with similar coordination properties but different spatial arrangement.

    Phenylmethanesulfonamide: The sulfonamide component without the bipyridine moiety.

Uniqueness

N-({[2,4’-bipyridine]-4-yl}methyl)-1-phenylmethanesulfonamide is unique due to the combination of the bipyridine and sulfonamide functionalities, which confer both strong metal-binding properties and potential bioactivity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-phenyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-24(23,14-15-4-2-1-3-5-15)21-13-16-6-11-20-18(12-16)17-7-9-19-10-8-17/h1-12,21H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAYTFVBUWVEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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